
1-Boc-3-(4-bromophenylamino)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-3-(4-bromophenylamino)piperidine is an organic compound with the molecular formula C16H23BrN2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
準備方法
The synthesis of 1-Boc-3-(4-bromophenylamino)piperidine typically involves the reaction of 4-bromoaniline with N-(tert-butoxycarbonyl)-4-piperidone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-bromoaniline and N-(tert-butoxycarbonyl)-4-piperidone.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, in the presence of a base such as triethylamine or sodium hydride.
Procedure: The 4-bromoaniline is added to a solution of N-(tert-butoxycarbonyl)-4-piperidone in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The crude product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
化学反応の分析
1-Boc-3-(4-bromophenylamino)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the Boc protecting group.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or borane.
Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Boc-3-(4-bromophenylamino)piperidine has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and psychiatric disorders.
Medicinal Chemistry: It is employed in the study of structure-activity relationships (SAR) to optimize the pharmacological properties of lead compounds.
Chemical Biology: The compound is used in the development of chemical probes to study biological processes and molecular interactions.
作用機序
The mechanism of action of 1-Boc-3-(4-bromophenylamino)piperidine depends on its specific application. In pharmaceutical research, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the Boc protecting group can influence the compound’s reactivity and stability, while the 4-bromophenyl group can participate in specific binding interactions with target proteins.
類似化合物との比較
1-Boc-3-(4-bromophenylamino)piperidine can be compared with other similar compounds, such as:
1-Boc-4-(4-bromophenylamino)piperidine: Similar in structure but with different substitution patterns on the piperidine ring.
1-Boc-3-(4-chlorophenylamino)piperidine: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-Boc-3-(4-fluorophenylamino)piperidine: Contains a fluorine atom, which can influence its pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which can be selectively removed to yield the free amine for further functionalization.
特性
CAS番号 |
887584-22-7 |
|---|---|
分子式 |
C16H23BrN2O2 |
分子量 |
355.27 g/mol |
IUPAC名 |
tert-butyl 3-(4-bromoanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-4-5-14(11-19)18-13-8-6-12(17)7-9-13/h6-9,14,18H,4-5,10-11H2,1-3H3 |
InChIキー |
ABCHPJDDXOCSMR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



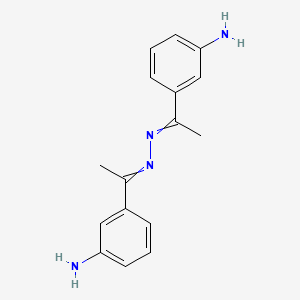
![1-Ethyl-3-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea](/img/structure/B12450917.png)
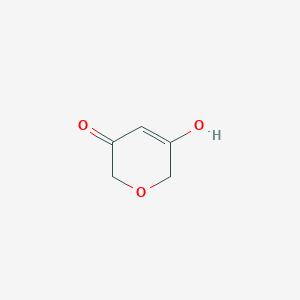
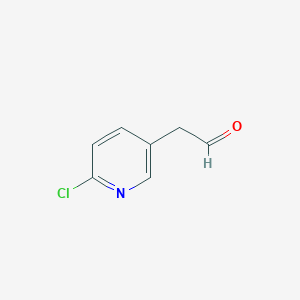
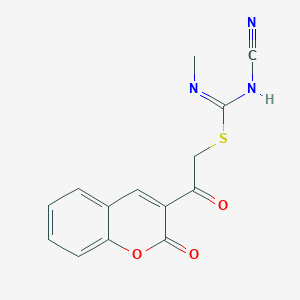
![N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide; maleic acid](/img/structure/B12450936.png)
![(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine](/img/structure/B12450942.png)
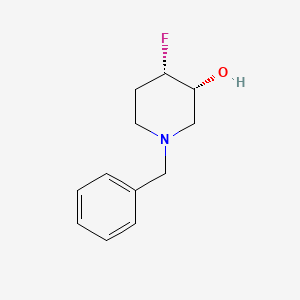
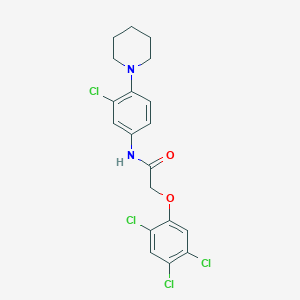
![N-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B12450956.png)
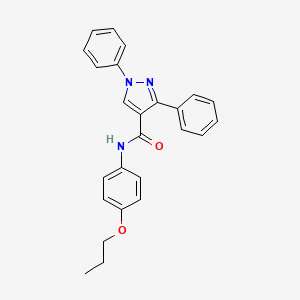
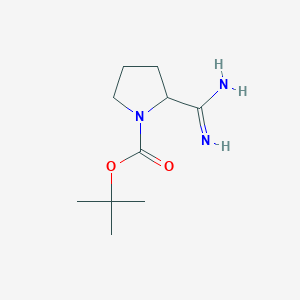
![4-(4-chlorophenyl)-6-fluoro-3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol](/img/structure/B12450986.png)
